1-Cyclopropylcyclopentan-1-amine;hydrochloride
Overview
Description
1-Cyclopropylcyclopentan-1-amine;hydrochloride is a chemical compound that has garnered significant interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by the presence of a cyclopropyl group attached to a cyclopentan-1-amine moiety, with the hydrochloride salt form enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylcyclopentan-1-amine;hydrochloride typically involves multiple steps. One common method starts with the commercially available 1-bromo-1-cyclopropylcyclopropane. This compound undergoes a Curtius degradation to form the N-Boc-protected 1-cyclopropylcyclopropylamine. The final step involves deprotection using hydrogen chloride in diethyl ether to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic route. The process is optimized to ensure high yield and purity, often involving large-scale Curtius degradation and subsequent deprotection steps.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylcyclopentan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylcyclopentanone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
1-Cyclopropylcyclopentan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: This compound has potential therapeutic applications, including the treatment of certain diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Cyclopropylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopropylcyclopropylamine: Shares a similar cyclopropyl group but differs in the cyclopropylamine moiety.
Cyclopropylamine: A simpler compound with only the cyclopropylamine group.
Cyclopentanamine: Lacks the cyclopropyl group but has a similar cyclopentanamine structure.
Uniqueness: 1-Cyclopropylcyclopentan-1-amine;hydrochloride is unique due to its combined cyclopropyl and cyclopentanamine structure, which imparts specific chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
1-cyclopropylcyclopentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8(7-3-4-7)5-1-2-6-8;/h7H,1-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POARZGPMEJFIRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222098-11-4 | |
Record name | Cyclopentanamine, 1-cyclopropyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1222098-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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